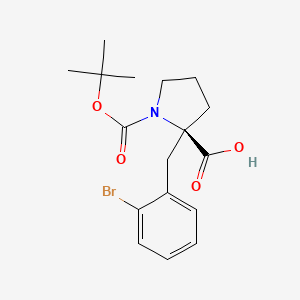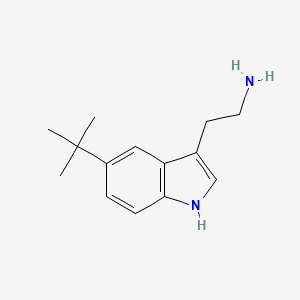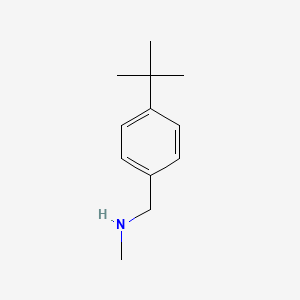
N-(4-tert-butylbenzyl)-N-methylamine
Übersicht
Beschreibung
“4-tert-Butylbenzyl mercaptan” is a benzyl mercaptan derivative that is commonly used as a ligand for synthesizing metal clusters . It may be used in the preparation of N-Me-aminopyrimidinone derivatives, which are potent state-dependent inhibitors of Nav1.7 (a voltage-gated sodium channel) .
Synthesis Analysis
A number of N-(4-tert-butylbenzyl)-N-(pyridin-3-ylmethyl)-2-aminothiazolines with different substituents at position 5 of the thiazoline ring were synthesized . The activities for rat TRPV1 of the conformationally restricted analogues were moderately or markedly diminished, particularly in the case of the tetrahydronaphthalene analogues .
Molecular Structure Analysis
The crystal structure of human FXRα ligand binding domain (hFXRα-LBD) in complex with N-benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) benzamide (NDB) was analyzed . It was unexpectedly discovered that NDB induced rearrangements of helix 11 (H11) and helix 12 (H12, AF-2) by forming a homodimer of hFXRα-LBD, totally different from the active conformation in monomer state .
Chemical Reactions Analysis
4-tert-Butylbenzyl mercaptan (BBSH) may be used in the preparation of N-Me-aminopyrimidinone derivatives . It may also be used to synthesize organic-soluble, atomically precise array of silver clusters via a novel approach based on the miscibility principle while avoiding the use of phase-transfer agents .
Physical And Chemical Properties Analysis
The properties of 4-tert-Butylbenzyl mercaptan are as follows: refractive index n20/D 1.5430 (lit.), boiling point 102-103 °C/3.1 mmHg (lit.), and density 0.966 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
N-(4-tert-butylbenzyl)-N-methylamine: derivatives have been synthesized and evaluated for their potential antitumor activities. These compounds, particularly those with a thiazole moiety, have shown potent antiproliferative activity against various cancer cell lines, including human cervical cancer (HeLa) and human lung cancer (A549) cells . The ability of these compounds to induce cell apoptosis and cause G1-phase arrest in the cell division cycle makes them promising candidates for further development as anticancer agents.
Neurodegenerative Disease Treatment
Derivatives of N-(4-tert-butylbenzyl)-N-methylamine have been studied for their potential as multifunctional agents in the treatment of neurodegenerative diseases such as Alzheimer’s. These compounds have shown inhibitory activity against enzymes like butyrylcholinesterase (BChE) and carboxylesterase (CaE), which are relevant to cognitive functions and drug interactions in dementia therapy . Their antioxidant properties also suggest a role as neuroprotectors, offering a dual approach to managing neurodegenerative disorders.
Polymerization Reaction Control
In the field of polymer chemistry, N-(4-tert-butylbenzyl)-N-methylamine derivatives can be used to control molecular weight and prevent microgel formation during polymerization reactions. This application is crucial for producing polymers with desired physical properties and performance characteristics .
Synthesis of Fluorescent Probes
The compound’s derivatives are valuable in synthesizing fluorescent probes for biological imaging. These probes can help in visualizing cellular processes and are essential tools in medical diagnostics and research .
Organic Synthesis
N-(4-tert-butylbenzyl)-N-methylamine: is a key intermediate in organic synthesis. It is used to produce various organic compounds, including pharmaceuticals and agrochemicals, by facilitating the introduction of the tert-butyl group into other molecules .
Material Science
In material science, derivatives of N-(4-tert-butylbenzyl)-N-methylamine are used in the production of advanced materials, such as epoxy resins and curing agents, which are integral to the manufacturing of composites and coatings .
Wirkmechanismus
Target of Action
The primary target of N-(4-tert-butylbenzyl)-N-methylamine, also known as 1-(4-(tert-Butyl)phenyl)-N-methylmethanamine, is the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a molecular integrator of nociceptive stimuli, including protons, heat, inflammatory mediators, and vanilloids .
Mode of Action
This compound interacts with its target, TRPV1, by inhibiting the enzyme squalene epoxidase . This inhibition blocks the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Biochemical Pathways
The inhibition of squalene epoxidase disrupts the ergosterol biosynthesis pathway, leading to a deficiency of ergosterol in the fungal cell membrane . This deficiency injures the cell, causing inhibition of growth .
Pharmacokinetics
The compound is metabolized by the liver and excreted in urine . The metabolic pathways involved are methylation and dealkylation .
Result of Action
The result of the compound’s action is the inhibition of fungal growth, particularly against dermatophytes, aspergilli, dimorphic, and dematiaceous fungi . This is due to the disruption of the ergosterol biosynthesis pathway, which leads to a deficiency of ergosterol, an essential component of fungal cell membranes .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-12(2,3)11-7-5-10(6-8-11)9-13-4/h5-8,13H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHCHOYJMLEAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368487 | |
| Record name | 1-(4-tert-Butylphenyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butylbenzyl)-N-methylamine | |
CAS RN |
65542-26-9 | |
| Record name | 4-(1,1-Dimethylethyl)-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65542-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-tert-Butylphenyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(4-tert-butylphenyl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B1596904.png)


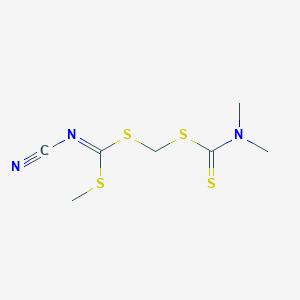
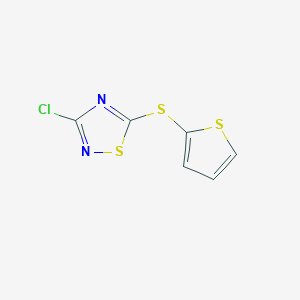
![N-cyano-N'-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide](/img/structure/B1596914.png)
